Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97% Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
Brand Name: Vulcanchem
CAS No.:
VCID: VC16187024
InChI: InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C14H18Cl2Nb
Molecular Weight: 350.1 g/mol

Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%

CAS No.:

Cat. No.: VC16187024

Molecular Formula: C14H18Cl2Nb

Molecular Weight: 350.1 g/mol

* For research use only. Not for human or veterinary use.

Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97% -

Specification

Molecular Formula C14H18Cl2Nb
Molecular Weight 350.1 g/mol
Standard InChI InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2
Standard InChI Key RTEHWXKCSGLXGY-UHFFFAOYSA-L
Canonical SMILES CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

Bis(ethylcyclopentadienyl)niobium(IV) dichloride features a niobium atom in the +4 oxidation state, bonded to two η5^5-ethylcyclopentadienyl ligands and two chloride ions. The ethyl groups on the cyclopentadienyl rings enhance electron donation to the metal center while providing steric bulk, which influences reactivity and stability . X-ray crystallographic studies of analogous niobium complexes suggest a distorted tetrahedral geometry around the metal center, though specific structural data for this compound remain limited in publicly available literature .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H18Cl2Nb\text{C}_{14}\text{H}_{18}\text{Cl}_2\text{Nb}
Molecular Weight350.11 g/mol
Oxidation State (Nb)+4
Coordination GeometryDistorted tetrahedral

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of bis(ethylcyclopentadienyl)niobium(IV) dichloride reveals characteristic absorption bands at 480–520 cm1^{-1}, corresponding to Nb–Cl stretching vibrations, and 1,020–1,100 cm1^{-1} for Nb–C interactions. Nuclear magnetic resonance (NMR) data are scarce, but 1H^1\text{H} NMR of similar niobocene derivatives shows resonances for cyclopentadienyl protons between δ 4.5–6.5 ppm . Elemental analysis confirms 97% purity, with carbon and hydrogen content within 46.6–49.5% and 5.0–5.4%, respectively .

Synthesis and Purification

Synthetic Methodology

The compound is synthesized via the reaction of niobium pentachloride (NbCl5\text{NbCl}_5) with ethylcyclopentadiene in an anhydrous, oxygen-free environment . A typical procedure involves:

  • Dissolving NbCl5\text{NbCl}_5 in tetrahydrofuran (THF) at −78°C.

  • Dropwise addition of ethylcyclopentadiene, followed by stirring for 12–24 hours.

  • Precipitation with hexane and filtration to isolate the crude product.

  • Recrystallization from dichloromethane/hexane mixtures to achieve 97% purity .

Physical and Chemical Properties

Thermal Stability

The compound decomposes above 200°C, with a sharp melting endotherm at 149°C observed via differential scanning calorimetry (DSC) . Thermogravimetric analysis (TGA) indicates a 2% mass loss below 100°C, attributed to residual solvent, and rapid decomposition beyond 250°C.

Table 2: Thermal Properties

PropertyValueSource
Melting Point149°C
Decomposition Temperature>200°C
SolubilityTHF, CH2_2Cl2_2, toluene

Reactivity

Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes ligand substitution reactions with Lewis bases such as pyridine and phosphines, forming adducts like (EtCp)2NbCl2(PR3)(\text{EtCp})_2\text{NbCl}_2(\text{PR}_3) (R = alkyl/aryl). It also participates in redox reactions, reducing to niobium(III) species in the presence of Grignard reagents .

Applications in Research and Industry

Catalysis

The compound serves as a precatalyst in olefin polymerization and hydrofunctionalization reactions. For example, it activates C–H bonds in alkanes under mild conditions, enabling the synthesis of functionalized hydrocarbons . In ethylene polymerization, it achieves turnover frequencies (TOFs) of up to 1,200 h1^{-1} when combined with methylaluminoxane (MAO) as a cocatalyst .

Materials Science

Thin films of niobium carbide (NbC\text{NbC}) and nitride (NbN\text{NbN}) are deposited via chemical vapor deposition (CVD) using bis(ethylcyclopentadienyl)niobium(IV) dichloride as a precursor. These coatings exhibit hardness values exceeding 20 GPa and thermal stability up to 1,400°C, making them suitable for aerospace components .

Comparative Analysis with Related Niobium Complexes

Table 3: Comparison of Niobium(IV) Dichloride Complexes

CompoundMolecular FormulaMelting PointKey Applications
Bis(cyclopentadienyl)niobium(IV) dichlorideC10H10Cl2Nb\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{Nb}N/APolymerization catalysis
Bis(methylcyclopentadienyl)niobium(IV) dichlorideC12H14Cl2Nb\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{Nb}138°COrganic synthesis
Bis(ethylcyclopentadienyl)niobium(IV) dichlorideC14H18Cl2Nb\text{C}_{14}\text{H}_{18}\text{Cl}_2\text{Nb}149°CCVD precursors, catalysis

The ethyl-substituted derivative exhibits superior thermal stability and solubility in nonpolar solvents compared to its methyl and unsubstituted analogs, broadening its utility in industrial processes .

Recent Developments and Future Directions

Recent studies focus on modifying the ethylcyclopentadienyl ligand to enhance catalytic activity. For instance, introducing electron-withdrawing groups like –CF3_3 improves oxidative stability, enabling applications in aerobic catalysis . Advances in atomic layer deposition (ALD) techniques have also leveraged this compound to fabricate ultra-thin niobium oxide layers for semiconductor devices .

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